molecular formula C11H13NO6 B12677666 Butyl 3,4-dihydroxy-5-nitrobenzoate CAS No. 125629-02-9

Butyl 3,4-dihydroxy-5-nitrobenzoate

Cat. No.: B12677666
CAS No.: 125629-02-9
M. Wt: 255.22 g/mol
InChI Key: CQCMPUPIHNURLC-UHFFFAOYSA-N
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Description

Butyl 3,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO6 It is a derivative of benzoic acid, featuring a butyl ester group, two hydroxyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 3,4-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acidButyl 3,4-dihydroxy-5-nitrobenzoate+water\text{3,4-dihydroxy-5-nitrobenzoic acid} + \text{butanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acid​Butyl 3,4-dihydroxy-5-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,4-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.

Major Products

    Oxidation: Formation of 3,4-dihydroxy-5-nitroquinone.

    Reduction: Formation of Butyl 3,4-dihydroxy-5-aminobenzoate.

    Substitution: Formation of butyl 3,4-dihydroxy-5-halobenzoate derivatives.

Scientific Research Applications

Butyl 3,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3,4-dihydroxy-5-nitrobenzoate depends on its specific application. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3,4-dihydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Butyl 3,5-dihydroxy-4-nitrobenzoate: Positional isomer with different reactivity and biological activity.

    Ethyl 3,4-dihydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a butyl group, affecting its physical properties and reactivity.

Uniqueness

Butyl 3,4-dihydroxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

125629-02-9

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

butyl 3,4-dihydroxy-5-nitrobenzoate

InChI

InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)7-5-8(12(16)17)10(14)9(13)6-7/h5-6,13-14H,2-4H2,1H3

InChI Key

CQCMPUPIHNURLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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